DL-SERINE (1-13C)
Description
Fundamental Principles of Stable Isotope Tracing
Isotopes are variants of a particular chemical element that differ in neutron number. While most elements exist in a lighter, more abundant form (e.g., Carbon-12), they also have heavier, naturally occurring stable isotopes (e.g., Carbon-13). cell.com Stable isotope tracing involves enriching a precursor molecule, or "tracer," with a heavy isotope and introducing it to cells or organisms. nih.govcreative-proteomics.com
As the cells metabolize this tracer, the heavy isotope is incorporated into a variety of products. Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy can then detect and quantify the presence of the heavy isotope in these metabolites. creative-proteomics.com The distribution of the isotope among different molecules, known as the mass isotopologue distribution (MID), reveals the activity of specific metabolic pathways. nih.gov This approach provides direct information on metabolic flux—the rate of turnover of molecules through a pathway—which cannot be obtained by simply measuring metabolite concentrations. cell.comnih.gov
Rationale for Employing Carbon-13 Labeled Tracers in Biochemical Investigations
Carbon is the fundamental building block of most biological molecules, making its isotopes ideal for tracing metabolic processes. Carbon-13 (¹³C) is a naturally occurring, stable isotope of carbon that offers several key advantages for biochemical investigations:
Safety: Unlike radioactive isotopes such as Carbon-14 (¹⁴C), ¹³C is non-radioactive, making it safe for use in a wide range of experimental systems, including human studies.
Detailed Pathway Analysis: By labeling specific carbon atoms on a precursor molecule, researchers can probe the activity of distinct biochemical reactions. The position of the ¹³C label in the resulting products provides detailed insights into the underlying enzymatic mechanisms. researchgate.net
Accurate Flux Quantification: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful method that uses the isotopic labeling patterns of intracellular metabolites to calculate the rates of enzymatic reactions throughout a metabolic network. creative-proteomics.comnih.govnih.govspringernature.com This provides a quantitative understanding of cellular metabolism. creative-proteomics.com
Versatility: ¹³C-labeled tracers can be used to study a wide array of metabolic pathways, including central carbon metabolism, amino acid biosynthesis, and nucleotide synthesis. researchgate.net
Overview of DL-SERINE (1-13C) as a Metabolic Probe
DL-Serine is a non-essential amino acid with central roles in cellular metabolism. The L-isomer, L-Serine (B559523), is a crucial precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, and phospholipids. mdpi.com Critically, serine is the primary donor of one-carbon units for one-carbon metabolism. nih.govresearchgate.netresearchgate.net This pathway is essential for synthesizing purine (B94841) nucleotides (the building blocks of DNA and RNA) and for cellular methylation reactions. nih.govresearchgate.net
The compound DL-SERINE (1-¹³C) is a racemic mixture of D- and L-serine where the carbon atom of the carboxyl group (C1 position) is replaced with a ¹³C isotope. This specific labeling makes it an invaluable probe for dissecting the metabolic fate of serine, particularly its role in one-carbon metabolism.
When L-Serine is converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), the bond between the alpha-carbon (C2) and the carboxyl carbon (C1) is cleaved. youtube.com The C1 carbon is released as a one-carbon unit bound to the cofactor tetrahydrofolate. youtube.com By using DL-SERINE (1-¹³C) as a tracer, researchers can track this labeled carbon atom. Its incorporation into formate and the purine ring provides a direct measure of the flux through this critical anabolic pathway. nih.gov Conversely, if serine is catabolized to pyruvate (B1213749), the ¹³C label would be retained in the carboxyl group of pyruvate. Tracing studies have shown that in many cancer cells, the pathway to pyruvate is minimal, with the vast majority of serine being directed toward one-carbon metabolism. nih.govnih.gov
Detailed Research Findings
The use of ¹³C-labeled serine in metabolic tracing studies has yielded significant insights into how cells, particularly cancer cells, utilize this amino acid to fuel proliferation. Research has consistently shown that the one-carbon units derived from serine are critical for nucleotide biosynthesis.
For instance, studies in human lung cancer tissues demonstrated that de novo synthesized serine (from glucose) is a preferred source for the carbon atoms needed to build purine rings. nih.govnih.gov This highlights the tight integration of glycolysis and serine metabolism to support the high demand for DNA and RNA synthesis in proliferating cells. Further research has established that under certain conditions, cultured cancer cells catabolize serine and release nearly all of its one-carbon units into the surrounding environment as formate. nih.gov This "formate overflow" demonstrates a high rate of serine catabolism through one-carbon pathways.
The following interactive table summarizes typical findings from a hypothetical metabolic tracing experiment using DL-SERINE (1-¹³C) in a rapidly proliferating cell line, based on published research principles.
Properties
Molecular Weight |
106.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Purity Assessment of Dl Serine 1 13c for Research
Synthetic Methodologies for Site-Specific Carbon-13 Labeling
The targeted placement of a carbon-13 (¹³C) atom at the carboxyl position (C-1) of DL-Serine requires specialized synthetic strategies. Both chemical and enzymatic methods are utilized to achieve this specific isotopic enrichment.
Chemical and Enzymatic Approaches for Carboxyl Carbon Enrichment
Chemical synthesis of DL-Serine (1-¹³C) often involves multi-step procedures. One common approach starts with a protected and activated form of a simpler amino acid, which can then be chemically modified to introduce the serine side chain. The ¹³C label is typically introduced using a ¹³C-labeled cyanide, such as potassium cyanide (K¹³CN), which is then converted to the carboxylic acid group. researchgate.net For instance, a protected serine derivative can be synthesized, and a key step involves the introduction of the labeled carboxyl group. researchgate.net Another chemical route involves the condensation of formaldehyde (B43269) with a lower alkyl acylaminomalonate, followed by a series of hydrolysis, acidification, and decarboxylation steps to yield DL-serine. google.com The labeled carboxyl group can be introduced through the use of a ¹³C-labeled starting material in this pathway.
Enzymatic synthesis offers a highly specific alternative for producing L-Serine (B559523) (1-¹³C), which can then be part of the DL-racemic mixture. Enzymes like serine hydroxymethyltransferase (SHMT) can catalyze the synthesis of serine from glycine (B1666218). nih.gov By using [1-¹³C]glycine as a precursor, the ¹³C label is directly incorporated into the carboxyl position of the resulting serine. nih.govnih.gov Tryptophan synthase is another enzyme that can be utilized, often in conjunction with others, to produce labeled amino acids. nih.govanu.edu.au These biocatalytic methods are valued for their high stereoselectivity and efficiency under mild reaction conditions. nih.govgoogle.com
Strategies for Enantiomeric Purity in DL-SERINE (1-13C) Production
The designation "DL-Serine" indicates a racemic mixture, containing equal amounts of both D- and L-enantiomers. While enzymatic syntheses often produce the L-enantiomer with high purity, chemical syntheses typically result in the DL-mixture. nih.govorgsyn.org To ensure a true racemic mixture, which is crucial for certain experimental controls, careful control over the synthetic route is necessary. If a specific enantiomer is synthesized first, racemization can be induced under specific chemical conditions. Conversely, if a racemic mixture is produced, techniques such as chiral chromatography can be used to separate the enantiomers if needed, or to verify the equal proportion of D and L forms. nih.gov The purity of each enantiomer used in creating the DL-mixture is often greater than 98%. nih.govrsc.org
Analytical Validation of Isotopic and Chemical Purity
Quantitative Mass Spectrometry for Isotopic Enrichment Determination
Mass spectrometry (MS) is a primary tool for determining the isotopic enrichment of DL-Serine (1-¹³C). mdpi.comspringernature.comnih.gov This technique separates ions based on their mass-to-charge ratio. The presence of the ¹³C atom at the C-1 position results in a mass shift of +1 atomic mass unit compared to the unlabeled compound. sigmaaldrich.com By comparing the intensity of the signal for the labeled compound (M+1) to the unlabeled compound (M), the percentage of isotopic enrichment can be accurately quantified. mdpi.comspringernature.com Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are often employed for this analysis, providing both separation of the analyte from any impurities and its isotopic characterization. researchgate.netresearchgate.net Isotope ratio mass spectrometry (IRMS) is another powerful technique for high-precision isotopic analysis. researchgate.net
Table 1: Mass Spectrometry Data for DL-Serine (1-¹³C)
| Parameter | Value |
|---|---|
| Molecular Formula | HOCH₂CH(NH₂)¹³CO₂H |
| Molecular Weight | 106.09 g/mol |
| Mass Shift | M+1 |
This table provides typical data for commercially available DL-Serine (1-¹³C). Actual values may vary by batch. sigmaaldrich.comsigmaaldrich.com
Nuclear Magnetic Resonance Spectroscopy for Positional Labeling Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the ¹³C label within the serine molecule. nih.govmdpi.com While MS confirms that the label is present, ¹³C-NMR provides detailed information about the chemical environment of each carbon atom. The carbon atom at the C-1 position (the carboxyl group) has a characteristic chemical shift in the ¹³C-NMR spectrum. The signal for the ¹³C-labeled carboxyl carbon will be significantly enhanced in DL-Serine (1-¹³C), confirming that the isotope is in the correct position. rsc.orgnih.gov Furthermore, coupling between the ¹³C nucleus and adjacent protons can provide additional structural confirmation. rsc.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can be used to definitively establish the connectivity and thus the position of the label. rsc.orgnih.gov
Table 2: NMR Data for Positional Labeling Confirmation of DL-Serine (1-¹³C)
| Nucleus | Technique | Expected Observation |
|---|---|---|
| ¹³C | ¹³C-NMR | Enhanced signal at the chemical shift corresponding to the carboxyl carbon. |
This table outlines the expected NMR results for the confirmation of positional labeling.
Advanced Analytical Methodologies for Dl Serine 1 13c Tracing
Mass Spectrometry (MS) Techniques in Metabolomic Analysis
Mass spectrometry is a cornerstone of metabolomics, capable of detecting and quantifying a vast array of metabolites with high sensitivity and specificity. When used with isotopic tracers like DL-SERINE (1-13C), MS can precisely measure the mass shift caused by the ¹³C label, enabling detailed flux analysis.
Targeted mass spectrometry focuses on the quantitative analysis of a predefined list of known metabolites. In studies using DL-SERINE (1-13C), this approach is ideal for investigating the flux through well-established serine-dependent pathways, such as one-carbon metabolism. Serine is a major donor of one-carbon units, which are crucial for the synthesis of nucleotides, amino acids, and for methylation reactions. researchgate.netharvard.edu
When DL-SERINE (1-13C) is metabolized, the ¹³C label on the carboxyl group can be transferred to other molecules. For instance, the conversion of serine to glycine (B1666218), catalyzed by serine hydroxymethyltransferase (SHMT), involves the cleavage of the C2-C3 bond, leaving the original C1 carboxyl group with glycine. Therefore, glycine derived from this tracer will exhibit a one-mass-unit (m+1) increase. Similarly, downstream metabolites like cysteine, which is synthesized from serine via the transsulfuration pathway, can be monitored for the incorporation of the ¹³C label. nih.gov Targeted liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are optimized to detect these specific mass shifts, allowing for precise quantification of flux. researchgate.netmetwarebio.comnih.govmdpi.com For example, researchers have used [3-¹³C]serine to trace its incorporation into the cellular glutathione (B108866) (GSH) pool via the synthesis of ¹³C-labeled cysteine. nih.gov
The table below illustrates the expected mass shifts in key metabolites when DL-SERINE (1-13C) is used as a tracer.
| Precursor | Derived Metabolite | Metabolic Pathway | Expected Mass Shift | Significance |
| DL-SERINE (1-13C) | Glycine | One-Carbon Metabolism (SHMT) | m+1 | Measures flux from serine to glycine. |
| DL-SERINE (1-13C) | Cysteine | Transsulfuration Pathway | m+1 | Quantifies the rate of de novo cysteine synthesis from serine. nih.gov |
| DL-SERINE (1-13C) | Cystathionine (B15957) | Transsulfuration Pathway | m+1 | Measures an intermediate step in cysteine synthesis. researchgate.netbiorxiv.org |
| DL-SERINE (1-13C) | S-adenosylmethionine (SAM) | Methionine Cycle (via Transsulfuration) | m+1 | Tracks the contribution of serine to the primary methyl group donor. biorxiv.org |
This interactive table outlines the application of targeted mass spectrometry to trace the metabolic fate of the ¹³C label from DL-SERINE (1-13C) into key downstream metabolites.
Unlike targeted methods, untargeted metabolomics aims to capture a comprehensive snapshot of all detectable metabolites in a biological sample without pre-selection. gmpc-akademie.de This discovery-oriented approach is particularly powerful for identifying unexpected metabolic pathways or novel connections influenced by serine metabolism. When cells are supplied with DL-SERINE (1-13C), untargeted analysis involves screening the entire dataset for mass spectral features that appear as pairs: an unlabeled (M+0) peak and a labeled (M+1) peak.
This strategy can reveal previously uncharacterized metabolic fates of the serine C1 carbon. For example, an untargeted analysis of liver samples from rats exposed to certain toxins helped to identify disruptions in acylcarnitine and riboflavin (B1680620) metabolism, demonstrating the power of this approach to generate new hypotheses. nih.gov In the context of DL-SERINE (1-13C) tracing, finding an m+1 labeled species of a metabolite not previously known to be linked to serine metabolism would provide strong evidence for a novel biochemical reaction or pathway. sci-hub.se This method is instrumental in expanding our understanding of metabolic networks beyond canonical pathways.
The table below provides a conceptual overview of how a novel metabolite could be identified.
| Observation | Hypothesis | Follow-up Action |
| A feature at m/z 350.2 (unlabeled) consistently appears with a feature at m/z 351.2 (labeled) only in samples treated with DL-SERINE (1-13C). | The metabolite with a monoisotopic mass of 350.2 Da is a downstream product of serine metabolism, incorporating the C1 carbon. | Use fragmentation (MS/MS) and database searching (e.g., SIRIUS) to determine the chemical formula and structure of the unknown metabolite. nih.gov |
This conceptual table describes the workflow for discovering novel metabolic links using untargeted metabolomics with DL-SERINE (1-13C).
Isotopic Ratio Outlier Analysis (IROA) is a specialized MS-based metabolomics technique designed to improve the accuracy of metabolite identification and quantification by distinguishing biologically derived signals from chemical noise and artifacts. sciex.comnih.gov The standard IROA protocol involves growing two cell populations in parallel: a "control" group in media containing a carbon source with 95% ¹²C and 5% ¹³C, and an "experimental" group in media with a carbon source containing 5% ¹²C and 95% ¹³C. researchgate.netdoi.org
When the samples are mixed and analyzed by MS, all metabolites of biological origin appear as distinct peak pairs with a characteristic mass difference and intensity ratio, while non-biological signals (e.g., contaminants, solvent clusters) appear as singlets. nih.gov This unique isotopic signature allows for the confident identification of true metabolites and their fragments. sciex.com
While the standard IROA method relies on universal labeling rather than a position-specific tracer like DL-SERINE (1-13C), the underlying principle of using defined isotopic patterns to increase analytical confidence is highly relevant. The challenges that IROA addresses—such as analytical variance and artifactual peaks—are common to all metabolomics experiments. uni-regensburg.de The success of IROA highlights the power of isotopic labeling to clean up complex mass spectra and enable more accurate biochemical profiling. nih.gov
| Parameter | IROA "Control" Sample | IROA "Experimental" Sample | Result in Mixed MS Spectrum |
| ¹³C Enrichment | ~5% (Uniformly Labeled) | ~95% (Uniformly Labeled) | Distinct peak pairs for all biological metabolites. |
| Purpose | Provides an internal standard for every metabolite. | Represents the system under investigation (e.g., after a stimulus). | Allows for accurate relative quantification and confident differentiation of biological signals from noise. sciex.comnih.gov |
This table summarizes the core principle of the standard Isotopic Ratio Outlier Analysis (IROA) protocol.
Mass Isotopomer Distribution Analysis (MIDA) is a powerful computational method used to determine the kinetics of metabolite synthesis by analyzing the distribution of mass isotopologues (e.g., M+0, M+1, M+2) of a product molecule that has been synthesized from a labeled precursor. uni.luphysiology.org By feeding cells DL-SERINE (1-13C), MIDA can be used to precisely calculate the fractional contribution of serine to the synthesis of a downstream metabolite, such as glycine.
The analysis relies on the statistical distribution of the ¹³C label. When a pool of a product metabolite is synthesized from a precursor pool with a known ¹³C enrichment, the resulting mass isotopomer distribution of the product can be used to mathematically deduce the proportion of that product that was newly synthesized during the labeling period. physiology.org For example, if the glycine pool shows a certain percentage of M+1 species after introducing DL-SERINE (1-13C), MIDA algorithms can calculate the rate of glycine synthesis from serine, even in the presence of a large pre-existing unlabeled glycine pool. This technique provides quantitative flux data that is critical for building accurate metabolic network models. frontiersin.orgnih.gov
| Observed Mass Isotopomer | Hypothetical Abundance (%) in Glycine Pool | MIDA Interpretation |
| M+0 (Unlabeled) | 80% | Represents the pre-existing pool of glycine plus any glycine synthesized from unlabeled sources. |
| M+1 (from DL-SERINE (1-13C)) | 20% | Represents newly synthesized glycine derived from the labeled serine tracer. |
| Calculated Fractional Contribution | 20% of the observed glycine pool was synthesized from serine during the experimental period. |
This interactive table presents a hypothetical example of Mass Isotopomer Distribution Analysis (MIDA) to quantify the contribution of serine to glycine synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Flux
Nuclear Magnetic Resonance (NMR) spectroscopy is another key analytical tool for metabolic studies. While generally less sensitive than MS, NMR provides unique information about the exact position of isotopic labels within a molecule, which is invaluable for deciphering complex metabolic rearrangements. frontiersin.orgrsc.org
The primary advantage of ¹³C-NMR in tracer studies is its ability to perform positional isotopomer analysis. doi.org Unlike MS, which typically measures the total number of labels in a molecule, ¹³C-NMR can distinguish between different isotopomers (molecules that differ only in the position of the isotope). This is crucial for detecting "carbon scrambling," a phenomenon where metabolic pathways rearrange the carbon backbone of a substrate. semanticscholar.org
A key application is in differentiating between metabolic routes. For example, the synthesis of serine from glucose can occur via glycolysis or the pentose (B10789219) phosphate (B84403) pathway (PPP). These pathways result in different labeling patterns on the serine molecule. By using ¹³C-labeled glucose and analyzing the resulting ¹³C-NMR spectrum of serine, specifically the coupling patterns (singlets vs. doublets), researchers can quantify the relative flux through each pathway. rsc.org This type of positional information is extremely difficult to obtain with standard MS techniques. Adding a ¹³C-labeled amino acid like serine to an experiment can help trace metabolic conversions without the complication of isotopic scrambling that can occur with cell-based labeling. researchgate.net Similarly, tracing the fate of DL-SERINE (1-13C) with ¹³C-NMR would unambiguously confirm that the C1 carbon, and not another carbon atom, was incorporated into a downstream product. archive.org
| Analytical Technique | Information Provided | Example Application with DL-SERINE (1-13C) |
| Mass Spectrometry (MS) | Measures the total number of ¹³C labels per molecule (Mass Isotopomer Distribution). doi.org | Detects that glycine has become labeled (M+1), confirming flux from serine. |
| ¹³C-NMR Spectroscopy | Determines the exact position of the ¹³C label within the molecule (Positional Isotopomer). doi.orgrsc.org | Confirms that the label in glycine is specifically at the C1 (carboxyl) position, ruling out metabolic scrambling pathways. |
This interactive table compares the types of information provided by Mass Spectrometry and ¹³C-NMR in the context of a DL-SERINE (1-13C) tracing experiment.
Hyperpolarized 13C-NMR for Real-Time Metabolic Dynamics
Hyperpolarized 13C Nuclear Magnetic Resonance (NMR) is a cutting-edge technique that dramatically enhances the sensitivity of 13C NMR, enabling the real-time observation of metabolic processes that would otherwise be undetectable. acs.org This method involves increasing the polarization of the 13C nucleus by several orders of magnitude before its introduction into a biological system. acs.orgacs.org
The most established method for hyperpolarization is dissolution Dynamic Nuclear Polarization (d-DNP). acs.orgnih.gov In this process, a sample containing the 13C-labeled substrate, such as DL-SERINE (1-13C), is frozen at very low temperatures in the presence of a stable radical. nih.gov Microwave irradiation then transfers the high polarization of the electron spins of the radical to the 13C nuclear spins. acs.org The hyperpolarized sample is rapidly dissolved and injected into the system of interest, allowing for the real-time tracking of the labeled carbon as it is metabolized. nih.gov
For DL-SERINE (1-13C), this technique allows researchers to follow the conversion of serine into other key metabolites in real-time. For instance, the conversion of hyperpolarized [1-13C]serine to [1-13C]glycine via serine hydroxymethyltransferase can be monitored, providing a direct measure of this enzyme's activity in vivo. The high temporal resolution of this method is a significant advantage over traditional 13C MRS studies. nih.gov
Chromatographic Separation for Chiral Metabolite Analysis
A critical aspect of studying DL-serine metabolism is the ability to distinguish between the D- and L-enantiomers and their respective metabolic products. Chromatographic techniques are indispensable for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful method for separating enantiomers. For amino acids like serine, direct separation of the underivatized forms can be challenging due to their zwitterionic nature. sigmaaldrich.com However, the use of specialized chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, allows for the effective resolution of underivatized amino acid enantiomers. sigmaaldrich.com These CSPs are compatible with both organic and aqueous mobile phases, making them suitable for separating polar compounds like serine. sigmaaldrich.com
Alternatively, pre-column derivatization with a chiral reagent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide), creates diastereomers that can be separated on a standard reversed-phase HPLC column. springernature.comnih.govoup.com This indirect approach, coupled with mass spectrometry (LC-MS), provides excellent sensitivity and is widely used for the quantitative analysis of serine enantiomers in biological samples. springernature.comnih.govoup.com The use of 13C-labeled internal standards can further enhance the accuracy of quantification. acs.org
Table 1: Comparison of Chiral HPLC Methods for Serine Enantiomer Analysis
| Method | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Direct (Chiral Stationary Phase) | Utilizes a CSP (e.g., teicoplanin-based) to directly resolve enantiomers. sigmaaldrich.com | Simpler sample preparation, avoids potential impurities from derivatization. sigmaaldrich.com | Can be more challenging to optimize for all amino acids simultaneously. sigmaaldrich.com |
| Indirect (Chiral Derivatization) | Reacts enantiomers with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers, which are then separated on a standard column. springernature.com | High sensitivity, applicable to a wide range of amino acids. springernature.com | Requires an additional derivatization step, which can introduce variability. sigmaaldrich.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is another robust technique for the analysis of chiral metabolites, particularly after derivatization to increase their volatility. For serine enantiomers, a common approach involves derivatization with agents like pentafluoropropionic anhydride (B1165640) followed by analysis on a chiral capillary column, such as Chirasil-L-Val. nih.govmdpi.com This method allows for the separation and quantification of D- and L-serine (B559523). nih.gov
The use of stable isotope-labeled internal standards, such as DL-[2H3]Serine, is crucial for accurate quantification by accounting for variations during sample preparation and analysis. nih.gov GC-MS offers high resolution and sensitivity, making it a valuable tool in metabolic studies. nih.govmdpi.comnih.gov
Table 2: Performance of a Validated GC-MS Method for Serine Enantiomer Quantification
| Analyte | Quantification Limit (µmol/L) | Within-Run Imprecision | Between-Run Imprecision |
|---|---|---|---|
| D-Serine | 0.14 nih.govoup.com | <3% nih.govoup.com | <13% nih.govoup.com |
| L-Serine | 0.44 nih.govoup.com | <3% nih.govoup.com | <13% nih.govoup.com |
Data sourced from studies on cerebrospinal fluid analysis. nih.govoup.com
Computational Modeling for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) using 13C-labeled substrates is a powerful technique for quantifying the rates (fluxes) of metabolic pathways within a cell. mdpi.comresearchgate.net It involves introducing a 13C-labeled substrate, like DL-SERINE (1-13C), into a biological system and then measuring the distribution of the 13C label in various metabolites. vanderbilt.edu This data is then used in conjunction with a computational model of the metabolic network to estimate the intracellular fluxes. mdpi.complos.org
The foundation of MFA is a stoichiometric model that represents the metabolic network as a set of biochemical reactions. anu.edu.au This model defines the relationships between metabolites and reactions. When a 13C-labeled substrate is used, an isotopomer model is also constructed to track the flow of carbon atoms through the network. biorxiv.orgplos.org
For DL-SERINE (1-13C), the model would include the pathways of serine synthesis and degradation, as well as its conversion to other molecules like glycine, cysteine, and phospholipids. By analyzing the mass isotopomer distributions (MIDs) of proteinogenic amino acids and other metabolites derived from serine, the fluxes through these pathways can be determined. nih.gov Combining stoichiometric models with thermodynamic constraints can further refine flux estimations by ensuring that the predicted reaction directions are thermodynamically feasible. biorxiv.org
The process of MFA involves several computational steps. First, a metabolic network model is constructed, often based on genomic and biochemical data. bham.ac.uknih.govbiorxiv.org Then, experimental data, including the MIDs of metabolites and extracellular flux rates (e.g., substrate uptake and product secretion), are collected. nih.govnih.gov
Flux estimation is typically formulated as an optimization problem where the goal is to find the set of fluxes that best reproduces the experimentally measured data. biorxiv.org This is achieved by minimizing the difference between the measured and simulated labeling patterns. biorxiv.org Various algorithms and software packages, such as INCA and 13CFLUX, are available to perform these complex calculations. nih.govnih.gov Isotopically nonstationary MFA (INST-MFA) is a particularly powerful approach that analyzes the transient labeling patterns of metabolites, providing a more detailed picture of metabolic dynamics. vanderbilt.edupnas.org
Table 3: Key Components of Computational Modeling for MFA
| Component | Description | Relevance to DL-SERINE (1-13C) Tracing |
|---|---|---|
| Stoichiometric Model | A mathematical representation of the metabolic reaction network. anu.edu.au | Defines the possible metabolic fates of the 13C label from serine. |
| Isotopomer Model | Tracks the flow of labeled carbon atoms through the network. biorxiv.orgplos.org | Simulates the expected mass isotopomer distributions for different flux scenarios. |
| Flux Estimation Algorithm | An optimization algorithm that finds the best fit between experimental data and the model. biorxiv.org | Quantifies the rates of serine metabolism and its contribution to other pathways. |
| Network Reconstruction | The process of building the metabolic model from biological databases and literature. bham.ac.uknih.govbiorxiv.org | Ensures the model accurately reflects the known serine metabolic pathways in the organism of interest. |
Applications of Dl Serine 1 13c in Elucidating Central Metabolic Pathways
Serine-Glycine Interconversion and One-Carbon Metabolism
Serine is a pivotal amino acid that sits (B43327) at the crossroads of glycolysis and central metabolic pathways, acting as the primary donor of one-carbon units for a multitude of cellular processes. nih.govnih.gov The use of DL-SERINE (1-13C) is instrumental in dissecting the dynamics of the serine-glycine one-carbon pathway.
The reversible conversion of serine to glycine (B1666218) is catalyzed by the enzyme Serine Hydroxymethyltransferase (SHMT), which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. nih.gov This reaction simultaneously transfers the C1 carbon of serine to Tetrahydrofolate (THF), initiating one-carbon metabolism. nih.govnih.gov DL-SERINE (1-13C) allows for the direct measurement of the flux through these isoforms. When DL-SERINE (1-13C) is introduced, the labeled carbon is transferred to THF, and the rate of appearance of labeled products can be quantified to determine the activity of each pathway.
Research in plant models using 13C-labeled substrates has demonstrated the ability to distinguish and quantify the flux through different serine synthesis pathways that involve SHMT. For example, studies have shown that the flux of serine synthesis associated with the photorespiratory glycine decarboxylase complex (GDC) and SHMT can be significantly higher than the flux through the C1-THF synthase/SHMT system. nih.govresearchgate.net In one study, the accumulation of 13C-enriched serine from GDC/SHMT activities was four times greater than that from the C1-THF synthase/SHMT pathway over a 24-hour period, highlighting the differential contribution of these routes. nih.govresearchgate.net This approach allows for a quantitative comparison of pathway dominance under specific physiological conditions.
| Metabolic Pathway Component | Relative Flux Contribution | Experimental Model |
| GDC/SHMT System | ~80% | Arabidopsis thaliana |
| C1-THF Synthase/SHMT System | ~20% | Arabidopsis thaliana |
This interactive table summarizes findings on the relative flux of serine synthesis pathways involving SHMT, as determined by 13C tracer analysis in a model organism. Data derived from studies showing a 4-fold greater accumulation from the GDC/SHMT pathway. nih.govresearchgate.net
The THF-dependent one-carbon pool consists of single carbon units attached to THF in various oxidation states (formyl, methenyl, methylene, and methyl). nih.gov This pool provides the necessary building blocks for the synthesis of nucleotides and other essential biomolecules. nih.govcreative-proteomics.com Serine is considered the major source of these one-carbon units in most mammalian cells. nih.govnih.gov
By tracing the 1-13C label from serine, investigators can map its entry into and distribution within the THF-bound one-carbon pool. The label is first incorporated as 5,10-methylene-THF via the SHMT reaction. nih.gov From there, it can be oxidized to 10-formyl-THF or reduced to 5-methyl-THF. nih.gov Tracking the isotopic enrichment in these various THF derivatives and their downstream products provides a dynamic view of the one-carbon network's response to metabolic demands. This is crucial for understanding how cells allocate one-carbon units to competing biosynthetic and catabolic pathways. nih.gov
A critical function of the folate cycle is the generation of methyl groups for methylation reactions, including the remethylation of homocysteine to form methionine. nih.gov Methionine is the precursor for S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, and proteins. nih.gov
Tracer studies utilizing 13C-labeled serine have been fundamental in establishing serine's role as the principal donor of methyl groups for this process. A dual-tracer study was designed to distinguish folate-dependent remethylation from other pathways. By using [3-13C]serine (which labels the carbon transferred to the one-carbon pool), researchers calculated that serine contributes approximately 100% of the methyl groups used for total body homocysteine remethylation in healthy subjects. nih.gov This finding underscores the indispensable role of serine-derived one-carbon units in maintaining the methionine cycle and cellular methylation capacity.
| Parameter | Contribution from Serine | Reference |
| Methyl Groups for Homocysteine Remethylation | ~100% | nih.gov |
| Serine Flux Diverted to Remethylation | ~2.8% | nih.gov |
This interactive table presents data from a stable isotope tracer study quantifying the contribution of serine to methyl group biogenesis for the methionine cycle.
Nucleotide Biosynthesis
The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides is heavily dependent on the one-carbon units derived from the folate cycle. DL-SERINE (1-13C) is an ideal tool for tracing the journey of the serine-donated carbon into the very structure of these fundamental components of DNA and RNA.
The de novo synthesis of the purine ring incorporates two carbon atoms from the one-carbon pool, specifically from 10-formyl-THF. nih.govmdpi.com These carbons become the C2 and C8 atoms of the purine structure. By supplying cells with DL-SERINE (1-13C), the 13C label is transferred via SHMT to the THF pool, becomes 10-formyl-THF, and is ultimately incorporated into purine nucleotides.
Research using stable isotopes has revealed important nuances in how different cell types utilize serine for purine synthesis. For instance, studies in human lung cancer tissues demonstrated that glucose was a more efficient source than exogenous serine for fueling purine synthesis. nih.gov This suggests that cancer cells preferentially use glucose to synthesize serine de novo, and this newly made serine is then channeled directly into one-carbon metabolism and subsequent purine synthesis, rather than utilizing serine taken up from the environment. nih.gov This concept of metabolic channeling highlights how DL-SERINE (1-13C) can be used to distinguish between exogenous and endogenous sources and their contribution to specific downstream pathways.
While the pyrimidine ring itself does not incorporate one-carbon units during its initial assembly, a critical step in DNA synthesis relies on the folate cycle. This step is the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by the enzyme thymidylate synthase. nih.govmdpi.com The methyl group added to dUMP is donated by 5,10-methylene-THF. nih.gov
Using DL-SERINE (1-13C) allows for the direct tracking of the serine side-chain carbon into the methyl group of thymidine (B127349). The 13C label from serine is transferred to THF to form 5,10-[13C]methylene-THF. Thymidylate synthase then transfers this labeled methyl group to dUMP, producing [methyl-13C]dTMP. mdpi.com Detecting the 13C label in the thymidine base of DNA provides a direct and quantitative measure of the flux from serine through one-carbon metabolism to support DNA synthesis and repair. nih.gov
Intermediary Amino Acid Metabolism
Serine is a non-essential amino acid that sits at a crucial intersection of major metabolic pathways. nih.govnih.gov The use of DL-SERINE (1-13C) has been instrumental in quantifying the flux through these interconnected networks, offering a dynamic view of amino acid homeostasis.
Serine as a Precursor for Cysteine Biosynthesis
The synthesis of cysteine, another crucial amino acid, is directly dependent on serine through the transsulfuration pathway. nih.gov Serine provides the carbon backbone for the cysteine molecule. This process begins with the condensation of homocysteine with serine to form cystathionine (B15957), a reaction catalyzed by the enzyme cystathionine β-synthase. Subsequently, cystathionine is cleaved by cystathionine γ-lyase to yield cysteine, ammonia, and α-ketobutyrate.
By introducing DL-SERINE (1-13C) into a biological system, researchers can trace the labeled carbon atom from serine as it becomes incorporated into newly synthesized cysteine. This stable isotope tracing approach allows for the precise measurement of the rate of cysteine biosynthesis under various physiological and pathological conditions. Such studies are vital for understanding disorders related to sulfur amino acid metabolism.
Interconnections with other Amino Acid Metabolic Networks
Serine metabolism is intricately linked with the metabolism of several other amino acids, most notably glycine, through the folate-mediated one-carbon metabolism pathway. nih.govbiorxiv.orgbiorxiv.org The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine, a reaction that is fundamental for cellular proliferation. nih.gov This reaction also involves the transfer of the β-carbon of serine to tetrahydrofolate (THF), generating 5,10-methylenetetrahydrofolate, a key donor of one-carbon units. nih.gov
These one-carbon units are essential for numerous biosynthetic processes, including the synthesis of purines and thymidylate (precursors for DNA and RNA), and the regeneration of methionine from homocysteine. nih.govnih.gov When DL-SERINE (1-13C) is used, the label is lost as CO2 during the conversion to glycine if the reaction proceeds in that direction. However, tracing other labeled positions of serine (e.g., 2-13C or 3-13C) can elucidate the flow of carbon into the one-carbon pool and subsequently into other metabolic products. This demonstrates the central role of serine as a primary source of one-carbon units, connecting amino acid metabolism with nucleotide biosynthesis and methylation reactions. nih.gov
Lipid Biosynthesis Pathways
Serine is a fundamental building block for major classes of lipids, including sphingolipids and phospholipids. wikipedia.org The use of DL-SERINE (1-13C) enables detailed investigation into the synthesis of these essential membrane components.
Serine Integration into Sphingolipid Synthesis
The de novo synthesis of all sphingolipids begins with the condensation of serine and palmitoyl-CoA. wikipedia.orgfrontiersin.org This rate-limiting step is catalyzed by the enzyme serine palmitoyltransferase (SPT). frontiersin.orgbiorxiv.org The product of this reaction, 3-ketosphinganine, is then further metabolized to form the basic ceramide structure, which serves as the backbone for more complex sphingolipids like sphingomyelin (B164518) and glycosphingolipids. frontiersin.org
Isotope tracing studies using labeled serine are pivotal for monitoring the dynamics of sphingolipid synthesis. When cells or organisms are supplied with DL-SERINE (1-13C), the labeled carbon is incorporated into the sphingoid base backbone. Mass spectrometry-based lipidomics can then detect and quantify the newly synthesized, labeled sphingolipids, distinguishing them from the pre-existing, unlabeled pool. frontiersin.org This methodology has been crucial in understanding how sphingolipid metabolism is altered in various diseases and in response to therapeutic interventions. nih.gov
| Enzyme | Substrates | Initial Product | Significance of DL-SERINE (1-13C) Tracing |
|---|---|---|---|
| Serine Palmitoyltransferase (SPT) | L-Serine (B559523), Palmitoyl-CoA | 3-Ketosphinganine | Allows for the quantification of de novo sphingolipid synthesis rates by tracking the incorporation of the 13C label into the sphingoid base. frontiersin.orgbiorxiv.org |
Formation of Phospholipid Headgroups from Serine
Serine is the direct precursor for the headgroup of phosphatidylserine (B164497) (PS), a major class of phospholipids. nih.govnih.gov In mammalian cells, PS is primarily synthesized via a base-exchange reaction where the headgroup of an existing phospholipid, such as phosphatidylcholine or phosphatidylethanolamine (B1630911), is replaced with serine. nih.gov
Furthermore, phosphatidylserine can be decarboxylated by the enzyme phosphatidylserine decarboxylase to form phosphatidylethanolamine (PE). PE can then undergo successive methylations to form phosphatidylcholine (PC), another abundant phospholipid. nih.gov Therefore, the carbon skeleton of serine serves as a precursor for the headgroups of two other major phospholipids. Studies using labeled serine have demonstrated this metabolic route, showing the incorporation of the label first into PS and subsequently into PE and PC, thereby elucidating the pathways of phospholipid headgroup interconversion. nih.gov
| Initial Phospholipid | Enzymatic Process | Resulting Phospholipid | Role of Serine |
|---|---|---|---|
| Phosphatidylcholine (PC) | Base-exchange reaction | Phosphatidylserine (PS) | Provides the serine headgroup. nih.gov |
| Phosphatidylserine (PS) | Decarboxylation | Phosphatidylethanolamine (PE) | Serves as the precursor to the ethanolamine (B43304) headgroup. nih.gov |
| Phosphatidylethanolamine (PE) | Methylation | Phosphatidylcholine (PC) | The original serine-derived backbone is further modified. nih.gov |
Central Carbon Metabolism and Energy Homeostasis
Beyond its role in building proteins and lipids, serine metabolism is directly integrated with central carbon metabolism, particularly glycolysis. Serine can be converted to pyruvate (B1213749) by the enzyme serine dehydratase. nih.gov Pyruvate is a critical metabolic hub that can be converted to lactate, alanine, or enter the mitochondria. Inside the mitochondria, pyruvate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for the generation of ATP and biosynthetic precursors.
By using DL-SERINE (1-13C), the labeled carboxyl carbon is released as labeled CO2 in the conversion to pyruvate. However, tracing serine labeled at the C2 or C3 position allows researchers to follow the carbon atoms into pyruvate and subsequently into the TCA cycle intermediates. This provides a quantitative measure of the contribution of serine to cellular energy production and anaplerosis (the replenishment of TCA cycle intermediates). Such studies have highlighted that in certain contexts, particularly in proliferating cancer cells, the flux from serine to pyruvate can be a significant contributor to central carbon metabolism. nih.gov
Serine Catabolism to Pyruvate and Entry into the Tricarboxylic Acid (TCA) Cycle
The catabolism of serine to pyruvate represents a key intersection between amino acid metabolism and central energy-producing pathways. By employing DL-SERINE (1-13C) as a tracer, researchers can meticulously follow the journey of the labeled carbon atom as it is incorporated into pyruvate and subsequently enters the Tricarboxylic Acid (TCA) cycle. This process is crucial for understanding the bioenergetic and biosynthetic roles of serine in various physiological and pathological states.
There are two primary enzymatic routes for the conversion of serine to pyruvate. The first is a direct conversion catalyzed by the enzyme serine dehydratase (SDH) , which deaminates and dehydrates serine to yield pyruvate and ammonia. wikipedia.orgmdpi.comresearchgate.net When DL-SERINE (1-13C) is metabolized through this pathway, the 13C label is retained on the carboxyl carbon of pyruvate (pyruvate M+1).
The second pathway involves the enzyme serine-pyruvate aminotransferase (SPT) , which transfers the amino group from serine to pyruvate, forming hydroxypyruvate and L-alanine. nih.govwikipedia.org The hydroxypyruvate can then be further metabolized to enter glycolysis and eventually form pyruvate. Tracing the 1-13C label through this pathway allows for the quantification of its contribution to the pyruvate pool relative to the SDH pathway.
Once the 1-13C labeled pyruvate is formed, it can be transported into the mitochondria. There, pyruvate dehydrogenase converts it into acetyl-CoA, releasing the 1-13C as labeled carbon dioxide (13CO2). Alternatively, pyruvate carboxylase can use the labeled pyruvate to form oxaloacetate, a key anaplerotic reaction that replenishes TCA cycle intermediates. biorxiv.orgnih.gov Tracking the 13C label into TCA cycle intermediates such as citrate, α-ketoglutarate, and malate (B86768) provides a quantitative measure of serine's anaplerotic contribution. researchgate.netnih.gov Metabolic flux analysis using data from such tracer studies can reveal the relative activities of these pathways under different conditions. nih.gov
Table 1: Tracing the 1-13C Label from Serine into the TCA Cycle This table is a representative example based on established metabolic pathways. The specific labeling patterns can vary depending on the metabolic state of the cell.
| Metabolite | Expected Isotopologue from [1-13C]Serine | Pathway Step |
|---|---|---|
| Pyruvate | Pyruvate (M+1) | Serine Dehydratase |
| Acetyl-CoA | Unlabeled | Pyruvate Dehydrogenase (13CO2 released) |
| Oxaloacetate | Oxaloacetate (M+1) | Pyruvate Carboxylase |
| Citrate | Citrate (M+1) | Condensation of unlabeled Acetyl-CoA and M+1 Oxaloacetate |
Contribution to NADPH Generation for Cellular Redox Balance
Beyond its role in replenishing the TCA cycle, serine metabolism is a significant contributor to the production of NADPH , a critical reducing equivalent for maintaining cellular redox balance and supporting anabolic processes like fatty acid synthesis. nih.govprinceton.edunih.gov DL-SERINE (1-13C) tracing studies are instrumental in quantifying the flux through serine-dependent NADPH production pathways, particularly the one-carbon metabolism pathway.
The process begins with the conversion of serine to glycine by the enzyme serine hydroxymethyltransferase (SHMT) , which exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms. portlandpress.com This reaction transfers the hydroxymethyl group of serine to tetrahydrofolate (THF), producing 5,10-methylenetetrahydrofolate (5,10-CH2-THF) and glycine. mdpi.comnih.gov The one-carbon unit from serine is now carried by the folate coenzyme.
This 5,10-CH2-THF is then oxidized in two successive NADP+-dependent reactions. First, methylenetetrahydrofolate dehydrogenase (MTHFD1 in the cytosol, MTHFD2 in the mitochondria) oxidizes 5,10-CH2-THF to 5,10-methenyl-THF, generating one molecule of NADPH. nih.govresearchgate.net Subsequently, in some pathways, 10-formyltetrahydrofolate is oxidized by aldehyde dehydrogenase 1 family, member L1 (ALDH1L1) in the cytosol, producing a second molecule of NADPH. nih.govresearchgate.net
Stable isotope tracing studies have demonstrated that this folate-mediated serine catabolism is a major source of cytosolic NADPH, particularly in tissues like the liver where it supports processes such as de novo lipogenesis. princeton.eduprinceton.edu By tracing labeled serine, researchers have shown that the SHMT1-MTHFD1-ALDH1L1 reaction sequence is a key pathway for NADPH generation. nih.govresearchgate.net This pathway is crucial for cellular defense against oxidative stress by providing the necessary reducing power for enzymes like glutathione (B108866) reductase. researchgate.net
Table 2: Research Findings on Serine's Contribution to NADPH Production
| Study Focus | Key Finding | Isotope Tracer Used | Reference |
|---|---|---|---|
| Hepatic Lipogenesis | Folate-mediated serine catabolism is a primary source of NADPH for fat synthesis in the liver. | [2,3,3-2H]serine | nih.gov |
| Cytosolic vs. Mitochondrial Pathways | The liver uniquely relies on cytosolic serine catabolism (SHMT1 pathway) for NADPH production. | [2,3,3-2H]serine | researchgate.net |
| Redox Homeostasis in Cancer | Mitochondrial serine metabolism (SHMT2/MTHFD2) generates NADPH to support antioxidant defenses. | General Serine Metabolism | nih.gov |
Dl Serine 1 13c in Investigating Diverse Biological Systems and Processes
Metabolic Reprogramming in Cellular Proliferation Studies
Metabolic reprogramming is a recognized hallmark of cancer and other conditions involving rapid cell proliferation. nih.govaacrjournals.org Proliferating cells have heightened demands for energy and biosynthetic precursors to support the creation of new cellular components like nucleic acids, proteins, and lipids. d-nb.infooncotarget.com Serine metabolism is a critical nexus that supports these anabolic requirements, making it a key area of investigation in proliferation studies. nih.govd-nb.infofrontiersin.org
Rapidly proliferating cells, particularly cancer cells, exhibit an increased demand for serine. nih.govfrontiersin.org DL-Serine (1-13C) is instrumental in tracing how these cells utilize serine to fuel various biosynthetic pathways essential for their growth. When cells take up DL-Serine (1-13C), the labeled carbon can be tracked through the one-carbon metabolic network. nih.govresearchgate.net
One of the primary fates of serine is its conversion to glycine (B1666218), a reaction catalyzed by serine hydroxymethyltransferase (SHMT), which simultaneously generates a one-carbon unit for the folate cycle. oncotarget.comresearchgate.net These one-carbon units are indispensable for the de novo synthesis of purines and the pyrimidine (B1678525) deoxythymidine, which are fundamental building blocks of DNA and RNA. nih.govresearchgate.netspandidos-publications.com Isotopic tracing with 13C-labeled serine has demonstrated that these one-carbon units are directly incorporated into nucleotides, highlighting the pathway's critical role in sustaining the high rates of DNA replication required for cell division. researchgate.net
Furthermore, serine metabolism supports the synthesis of other non-essential amino acids and lipids, and contributes to maintaining cellular redox balance through the production of NADPH. nih.govspandidos-publications.com By quantifying the incorporation of the 13C label into these diverse biomolecules, researchers can map the metabolic flux and identify nodes of regulation that are critical for proliferation. vanderbilt.edu For instance, studies have shown that inhibiting serine metabolism can decrease cellular proliferation both in laboratory cell cultures and in living organisms. frontiersin.org
| Pathway | Key Metabolites Traced from Serine (1-13C) | Biological Significance in Proliferation | Reference |
|---|---|---|---|
| One-Carbon Metabolism | Glycine, Formate, Purines, dTMP | Provides one-carbon units for the synthesis of DNA and RNA precursors, essential for cell division. | nih.govresearchgate.netspandidos-publications.com |
| Amino Acid Synthesis | Glycine, Cysteine | Supplies building blocks for protein synthesis. | nih.gov |
| Redox Homeostasis | NADPH, Glutathione (B108866) | Maintains cellular antioxidant capacity to counteract oxidative stress associated with rapid metabolism. | researchgate.netnih.gov |
| Lipid Synthesis | Phospholipids, Sphingolipids | Generates essential components for building new cell membranes. | spandidos-publications.comfrontiersin.org |
Cells must constantly adapt their metabolism to cope with changes in nutrient availability and other environmental stressors. biorxiv.org DL-Serine (1-13C) is a valuable tool for investigating how metabolic pathways are rewired under such conditions. For example, under nutrient starvation, such as glucose or glutamine deprivation, cancer cells can upregulate the enzymes involved in serine synthesis to maintain their supply of one-carbon units and support survival. nih.gov Tracing studies can reveal the extent to which de novo serine synthesis from glycolytic intermediates contributes to cellular needs when external serine is limited.
The transcription factor ATF4 is a key regulator of the cellular stress response and is known to upregulate the entire serine biosynthesis pathway upon amino acid starvation. spandidos-publications.comnih.gov Isotopic tracing can be used to confirm the functional consequences of this upregulation, demonstrating an increased flux from labeled glucose into the serine pool. Conversely, during serine starvation, cells can activate protective mechanisms, such as cell cycle arrest, to channel the limited serine resources toward critical functions like glutathione synthesis to combat oxidative stress. d-nb.infospandidos-publications.com Studies in various organisms, such as the parasite Trypanosoma cruzi, have shown that serine can sustain cell viability during nutritional stress by contributing to the maintenance of intracellular ATP levels. nih.gov
In Vitro Cellular Models
In vitro cell culture models are fundamental tools for dissecting cellular metabolism in a controlled environment. The use of DL-Serine (1-13C) in these models allows for precise measurement of metabolic fluxes that would be difficult to resolve in a whole organism.
Chinese Hamster Ovary (CHO) cells are a widely used mammalian cell line for biomedical research and the production of therapeutic proteins. core.ac.uknih.gov Their metabolic characteristics have been extensively studied, making them an excellent model for isotopic tracing experiments.
A key finding from studies using [1-13C]serine in CHO cells is the compartmentalization of serine and glycine metabolism. nih.gov Research has shown that the conversion of serine to glycine primarily occurs in the mitochondria, catalyzed by the mitochondrial enzyme SHMT2. nih.gov This was demonstrated by comparing a wild-type CHO cell line (CHOm+) with a mutant line lacking mitochondrial SHMT activity (CHOm-). The relative flux of serine to glycine was significantly lower in the mutant cells, confirming the dominant role of the mitochondrial pathway in this conversion. nih.gov The uptake of D-serine into CHO-K1 cells has also been characterized, showing it is transported via specific amino acid transport systems, with system ASC being a main contributor for D-[1-14C]-alanine and D-[1-14C]-serine. kanazawa-u.ac.jp
| Metabolic Flux | CHOm+ (Wild-Type) | CHOm- (Lacking Mitochondrial SHMT) | Significance | Reference |
|---|---|---|---|---|
| Glycine Production from Serine (nmol/24h per mg of DNA) | 3080 ± 320 | 80 ± 28 | Highlights the primary role of mitochondrial SHMT in converting serine to glycine. | nih.gov |
| Total Glycine Production (nmol/24h per mg of DNA) | 10200 ± 1800 | 1200 ± 200 | Shows overall reduced glycine synthesis capacity in mutant cells. | nih.gov |
| Serine Utilization (nmol/24h per mg of DNA) | 6600 ± 1000 | 3800 ± 1200 | Indicates lower serine consumption when its major catabolic pathway is impaired. | nih.gov |
Primary cell cultures, derived directly from tissues, provide a model that more closely resembles the in vivo state. Astroglial cells, or astrocytes, are abundant in the central nervous system and play critical roles in supporting neuronal function, including neurotransmitter recycling and providing metabolic substrates. pnas.orgpnas.org
Studies using primary astroglial cultures have revealed that these cells release significant amounts of L-serine (B559523), which acts as a crucial trophic factor for neurons, particularly Purkinje neurons. pnas.org Tracing with DL-Serine (1-13C) can be used to follow the synthesis of serine from glycolytic intermediates and its subsequent release from astrocytes. In vitro experiments on cultured astrocytes and neurons have suggested that L-serine is primarily released from astrocytes. nih.gov This is supported by immunohistochemistry showing that the enzyme 3-phosphoglycerate (B1209933) dehydrogenase (3-PGDH), which is key for L-serine synthesis, is located in astrocytes. nih.gov Furthermore, D-serine, a co-agonist for NMDA receptors, is also regulated by astrocytes, which can take it up from the synaptic space via ASC transporters, thereby controlling its extracellular concentration. mdpi.com Experiments subjecting cultured astroglia to hypoxic conditions have been used to measure the release of both L-serine and D-serine into the culture medium. nih.gov
| Amino Acid | Concentration (μM) | Reference |
|---|---|---|
| L-Alanine | 296.3 ± 26.0 | pnas.org |
| L-Serine | 112.7 ± 9.2 | pnas.org |
| Glycine | 42.7 ± 10.6 | pnas.org |
| L-Proline | 23.1 ± 8.0 | pnas.org |
In Vivo Model Organism Studies
While cell culture models are invaluable, in vivo studies in model organisms are essential to understand metabolism in the context of a complete physiological system. The use of DL-Serine (1-13C) in animals, such as mice, allows researchers to investigate metabolic fluxes within tumors and tissues in their native environment. researchgate.netbiorxiv.org
In these experiments, the labeled tracer is typically administered to the animal, and after a period of time, tissues of interest are analyzed to measure the incorporation of the 13C label into various metabolites. biorxiv.org Such studies have revealed metabolic phenomena that are not observable in vitro. For example, in vivo tracing in mouse tumor models has demonstrated substantial recycling of CO2. biorxiv.org Labeled CO2, generated from the catabolism of a tracer like [U-13C]-glutamine, can be re-incorporated into metabolites via carboxylation reactions. This process can lead to the production of M+1 serine (serine with one 13C atom), a labeling pattern that was observed in tumors in vivo but not in cultured cells from the same tumors. biorxiv.org This finding suggests that CO2 fixation contributes to serine biosynthesis within a whole-body context, highlighting the complex interplay of metabolism between different tissues and the tumor microenvironment. biorxiv.org These in vivo approaches are critical for validating findings from cell culture and for understanding the systemic effects of metabolic reprogramming. researchgate.net
Applications in Mammalian Models for Systemic Metabolic Analysis
In mammalian systems, DL-Serine (1-13C) is instrumental in dissecting systemic metabolism and understanding how different tissues contribute to and utilize the serine pool. Studies in murine models have leveraged 13C-labeled serine to investigate its role in both normal physiology and disease states, such as cancer.
One key application is in tracing the de novo synthesis of other amino acids. For instance, the transsulfuration pathway, which synthesizes cysteine from serine and homocysteine, can be monitored. Research using 13C1-serine has shown that de novo cysteine synthesis is highly active in the liver and pancreas of mice but notably absent in the lung tissue. aacrjournals.org Interestingly, in certain cancer models, this pathway is often downregulated, highlighting a metabolic shift in tumorigenesis. aacrjournals.org
Furthermore, DL-Serine (1-13C) helps to elucidate the contribution of serine to one-carbon metabolism, which is crucial for the synthesis of nucleotides and for methylation reactions. The label from [1-13C]serine can be tracked as it is transferred to the folate cycle and subsequently incorporated into purines and thymidine (B127349). While many tumors show some labeling of serine and glycine from [13C]glucose, a significant portion of the serine pool often remains unlabeled, indicating uptake from the circulation. nih.gov This underscores the importance of both endogenous synthesis and exogenous uptake in supporting tumor growth. rupress.org
Isotope tracing with labeled serine has also been pivotal in understanding lipid metabolism. The carbon backbone of serine can be channeled into the synthesis of fatty acids, a process that is often upregulated in cancer cells to meet the demands of rapid proliferation.
Table 1: Selected Research Findings from DL-Serine (1-13C) Tracing in Mammalian Models
| Research Area | Mammalian Model | Key Finding | Citation |
| Cysteine Metabolism | Murine models (liver, pancreas, lung) | De novo cysteine synthesis from serine is tissue-specific, being high in the liver and pancreas but absent in the lung. aacrjournals.org | aacrjournals.org |
| Tumor Metabolism | Murine tumor models | Tumors often downregulate de novo cysteine synthesis from serine. aacrjournals.org | aacrjournals.org |
| Amino Acid Synthesis in Tumors | Human tumors (in vivo) | Many tumors synthesize some serine and glycine from glucose, but also acquire a substantial amount from the blood. nih.gov | nih.gov |
Studies in Lower Eukaryotic Systems (e.g., Saccharomyces cerevisiae)
The budding yeast, Saccharomyces cerevisiae, serves as a powerful model organism for fundamental studies in eukaryotic cell biology and metabolism. The use of DL-Serine (1-13C) in yeast has provided significant insights into the regulation of amino acid metabolism and its connection to cellular growth and stress responses.
When S. cerevisiae is supplied with L-serine, it is utilized as a nutrient source, leading to significant changes in the expression of numerous genes. isotope.com For example, genes involved in amino acid synthesis are often induced. isotope.com Isotope tracing studies can precisely map the flow of the 13C label from serine into various metabolic pathways.
One of the key metabolic hubs involving serine is the one-carbon metabolism, where serine is reversibly converted to glycine by the enzyme serine hydroxymethyltransferase (SHMT), donating a one-carbon unit to tetrahydrofolate. isotope.com This pathway is essential for the biosynthesis of purines and thymidylate. Despite the direct metabolic link, the transcriptional response of yeast to serine and glycine addition can be markedly different, suggesting complex regulatory mechanisms. isotope.com
Metabolomic analyses using labeled serine have helped to understand its uptake and metabolic fate within the cell. For instance, even with an excess of external L-serine, the internal concentration may only increase moderately, indicating tight regulation of intracellular amino acid pools. isotope.com Such studies are crucial for building comprehensive models of yeast metabolism. In some contexts, serine can also be degraded to pyruvate (B1213749), highlighting its role in energy metabolism under specific conditions. isotope.com
Table 2: Applications of Labeled Serine in Saccharomyces cerevisiae
| Area of Investigation | Experimental Approach | Key Insight | Citation |
| Transcriptional Response | Microarray analysis upon L-serine addition | L-serine acts as a nutrient source, inducing genes for amino acid synthesis and repressing ribosome biogenesis. isotope.com | isotope.com |
| One-Carbon Metabolism | Metabolomic analysis with labeled serine | Elucidates the flux of serine into the one-carbon pool for nucleotide biosynthesis. isotope.com | isotope.com |
| Amino Acid Catabolism | Analysis of metabolic byproducts | Serine can be catabolized, for instance, by serine threonine dehydratase, which degrades serine into ammonium (B1175870) and pyruvate. isotope.com | isotope.com |
Metabolic Flux Analysis in Prokaryotic and Plant Systems
Metabolic flux analysis (MFA) using 13C-labeled substrates is a cornerstone technique for quantifying the rates of metabolic reactions within a cell. DL-Serine (1-13C), along with other labeled compounds, has been employed in both prokaryotic and plant systems to create detailed flux maps of their central carbon metabolism. aacrjournals.orgfrontiersin.organnualreviews.org
In prokaryotes like Escherichia coli, 13C-MFA allows researchers to understand how the bacterium adapts its metabolism to different growth conditions or genetic modifications. By growing E. coli on a medium containing a 13C-labeled carbon source, the distribution of the label in proteinogenic amino acids and other metabolites can be measured by GC-MS. frontiersin.org This data is then used in computational models to estimate the fluxes through key pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. annualreviews.org Such analyses are invaluable for metabolic engineering efforts aimed at optimizing the production of biofuels, pharmaceuticals, and other valuable chemicals.
In plant systems, such as Arabidopsis thaliana cell cultures, steady-state 13C-MFA provides a detailed picture of the complex, compartmentalized metabolic network. aacrjournals.org These studies often use labeled glucose, but the principles are directly applicable to tracing other substrates like serine. The analysis can reveal the relative activities of pathways in different cellular compartments, such as the cytosol and mitochondria. For example, a high net flux from serine to pyruvate can be detected by observing the transfer of label from [2-13C]glycine to alanine. aacrjournals.org Applying isotopically nonstationary metabolic flux analysis (INST-MFA) with 13CO2 in whole plants like Arabidopsis thaliana has enabled the mapping of photosynthetic carbon flux and its acclimation to different light conditions. mdpi.com
Table 3: Metabolic Flux Analysis using 13C Labeling in Prokaryotic and Plant Systems
| Organism | Methodology | Pathway Investigated | Key Finding | Citation |
| Bacillus licheniformis | 13C-MFA | Central carbon metabolism | Overexpression of the dltB gene increased fluxes in the pentose phosphate pathway and TCA cycle, enhancing poly-γ-glutamic acid synthesis. annualreviews.org | annualreviews.org |
| Arabidopsis thaliana (cell culture) | Steady-state 13C-MFA | Central carbon metabolism | Demonstrated the ability to define net and exchange fluxes in the metabolic network using different 13C-labeled glucose tracers. aacrjournals.org | aacrjournals.org |
| Arabidopsis thaliana (rosettes) | INST-MFA with 13CO2 | Photosynthetic metabolism | Quantified changes in carbon partitioning and photosynthetic flux in response to high light acclimation. mdpi.com | mdpi.com |
Investigating Metabolic Compartmentalization
Eukaryotic cells are characterized by the presence of membrane-bound organelles, which creates distinct metabolic compartments. DL-Serine (1-13C) is a valuable tool for studying the segregation of metabolic pathways between these compartments and the exchange of metabolites across their membranes.
Cytosolic versus Mitochondrial Pathway Segregation
Serine metabolism is a prime example of a pathway that is distributed between the cytosol and mitochondria. The interconversion of serine and glycine, catalyzed by SHMT, occurs in both compartments (SHMT1 in the cytosol and SHMT2 in the mitochondria). These two isozymes play distinct roles in cellular metabolism, and DL-Serine (1-13C) can help to dissect their relative contributions.
Studies in Chinese hamster ovary (CHO) cells using [1-13C]serine have demonstrated a clear partitioning of serine and glycine metabolism. nih.gov In cells lacking mitochondrial SHMT, the flux from serine to glycine was dramatically reduced, indicating that the mitochondrial pathway is the primary route for this conversion. nih.gov This compartmentalization is thought to be important for maintaining different redox states (NAD+/NADH ratios) in the cytosol and mitochondria and for fueling compartment-specific reactions.
The entry of serine into the mitochondria is a critical step for one-carbon metabolism in many proliferating cells. nih.gov The mitochondrial catabolism of serine is a major source of one-carbon units needed for biosynthesis. nih.gov Recent research has identified specific mitochondrial transporters, such as SFXN1, that are responsible for importing serine into the mitochondrial matrix, further highlighting the importance of this compartmentalized pathway. nih.gov
Intercellular Metabolic Exchange within Tissues
Within complex tissues, different cell types can exhibit distinct metabolic profiles and engage in the exchange of metabolites. DL-Serine (1-13C) tracing can illuminate these intercellular metabolic interactions.
A prominent example of this is the "serine shuttle" between astrocytes and neurons in the brain. Astrocytes are known to be the primary site of de novo L-serine synthesis from glucose in the adult brain. This newly synthesized serine can then be released and taken up by neurons, which have a lower capacity for serine synthesis. In neurons, L-serine can be converted to D-serine, an important neuromodulator, or used for other metabolic needs. Tracing studies with labeled serine are crucial for quantifying the flux through this intercellular shuttle and understanding its role in neuronal function and survival.
In the context of cancer, the tumor microenvironment is a complex ecosystem of cancer cells and various stromal cells. There is growing evidence of metabolic cross-talk between these cell populations. For instance, some studies suggest that stromal cells, such as cancer-associated fibroblasts or even neurons, can supply serine to cancer cells, particularly in nutrient-poor environments. Isotope tracing experiments, where labeled serine is introduced systemically or in co-culture systems, are essential for demonstrating and quantifying this intercellular exchange. Such findings can reveal metabolic vulnerabilities of tumors that could be targeted therapeutically. The exchange of labeled and unlabeled serine across the plasma membrane via antiporters can also occur, which is an important consideration when interpreting heavy isotope labeling experiments in tissues. rupress.org
Emerging Research Directions and Methodological Advancements
Integration of DL-SERINE (1-13C) Tracing with Multi-Omics Data
The integration of stable isotope tracing with other high-throughput "omics" technologies is providing an unprecedented system-level view of cellular function. By combining metabolic flux data from DL-SERINE (1-13C) with genomic, transcriptomic, and proteomic information, researchers can move beyond pathway mapping to understand the regulatory networks that govern metabolic phenotypes.
Correlative Analysis with Transcriptomics and Proteomics
Correlating the metabolic fate of the 13C label from DL-SERINE (1-13C) with transcriptomic and proteomic data allows for a multi-dimensional analysis of metabolic regulation. For instance, in studies of cancer metabolism, increased flux through the serine synthesis pathway, as traced by labeled serine, can be correlated with the upregulation of genes and proteins involved in this pathway, such as phosphoglycerate dehydrogenase (PHGDH), phosphoserine aminotransferase 1 (PSAT1), and phosphoserine phosphatase (PSPH).
In one line of research, the analysis of non-small cell lung cancer (NSCLC) cell lines using 13C-labeled serine tracing revealed a high reliance on extracellular cystine for cysteine supply, rather than the trans-sulfuration pathway which utilizes serine. bmbreports.org This metabolic phenotype was further explained by examining the expression levels of relevant transporters and enzymes. Similarly, studies on mitochondrial dysfunction have utilized a combination of proteomics and transcriptomics to identify key regulatory proteins whose expression changes in response to metabolic stress, which can then be functionally validated using isotope tracing with compounds like DL-SERINE (1-13C). nih.gov For example, a significant upregulation of ALDH18A1, an enzyme in the glutamate (B1630785) to proline conversion pathway, was observed at both the protein and transcript level in mouse models of mitochondrial dysfunction. nih.gov
This correlative approach can uncover not just the activity of a pathway, but also the transcriptional and translational control mechanisms that are active. For example, in mouse hearts with severe mitochondrial dysfunction, canonical pathway analysis of differentially regulated genes identified via RNA-Seq pointed towards the enrichment of signaling pathways involving the transcription factors Atf4 and Myc, which are known to regulate metabolic processes. nih.gov
Systems Biology Approaches for Holistic Metabolic Understanding
Systems biology aims to understand the emergent properties of complex biological systems by integrating diverse datasets. researchgate.net 13C-Metabolic Flux Analysis (13C-MFA) using tracers like DL-SERINE (1-13C) is a cornerstone of this approach, providing quantitative data on the rates of metabolic reactions. rsc.org When integrated into genome-scale metabolic models (GEMs), this flux data can be used to constrain the solution space of possible metabolic states, leading to more accurate predictions of cellular behavior. researchgate.net
This integrated approach allows for the investigation of complex metabolic questions. For example, by combining 13C metabolic flux analysis with transcriptomic profiling in cell lines with oncogenic K-Ras, researchers have been able to quantify the enhanced glycolytic activity, decreased oxidative flux through the tricarboxylic acid (TCA) cycle, and increased use of glutamine for anabolic synthesis. researchgate.net
Furthermore, systems biology models can be used to design more informative isotope labeling experiments. By simulating the flow of labeled carbons through a metabolic network, researchers can predict which tracers and which labeling patterns will provide the most information about the fluxes of interest. rsc.org This iterative cycle of modeling and experimentation is crucial for a holistic understanding of metabolism.
Development of Novel Probes and Analytical Platforms
The precision and scope of metabolic tracing studies are continually being enhanced by the development of new isotopic probes and more powerful analytical technologies.
Multi-Isotopically Labeled Serine Analogues
While DL-SERINE (1-13C) is a valuable tool, the use of multi-isotopically labeled serine analogues, containing isotopes such as 2H (deuterium), 15N, and multiple 13C atoms, provides deeper insights into metabolic pathways. chempep.com These multiply labeled compounds allow for the simultaneous tracing of different atoms within the serine molecule, providing more constraints for metabolic flux analysis and enabling the elucidation of complex reaction mechanisms.
For example, the use of [U-13C]-serine (uniformly labeled with 13C) allows for the tracking of all three carbon atoms of serine as they are incorporated into downstream metabolites. biorxiv.org In studies of one-carbon metabolism, [2,3,3-2H]-serine can be used to measure the production of deuterium-labeled NADPH in the folate pathway, providing insights into redox balance. mdpi.com The combination of 13C and 15N labeling, as in L-Serine (B559523) (1-13C, 15N), can be used to track both the carbon and nitrogen atoms of serine, which is particularly useful for studying amino acid metabolism and protein synthesis. isotope.com
The kinetic effects of these isotopic substitutions can also be exploited to probe enzyme mechanisms. Studies on serine palmitoyltransferase (SPT), the first enzyme in sphingolipid biosynthesis, have used a range of isotopically labeled l-serine substrates, including [3,3-D]l-serine, [2,3,3-D]l-serine, and [2-13C]l-serine, to investigate kinetic isotope effects and elucidate the catalytic mechanism of the enzyme. nih.gov
| Isotopically Labeled Serine Analogue | Application Examples |
| [U-13C]-serine | Tracing the contribution of serine to cytosine methylation in Tregs. biorxiv.org |
| [2,3,3-2H]-serine | Measuring deuterium-labeled NADPH production in the folate pathway. mdpi.com |
| L-Serine (1-13C, 15N) | Simultaneous tracing of carbon and nitrogen in amino acid metabolism. isotope.com |
| [3,3-D]l-serine | Investigating kinetic isotope effects of serine palmitoyltransferase. nih.gov |
| [2-13C]l-serine | Probing the catalytic mechanism of serine palmitoyltransferase. nih.gov |
Miniaturized and High-Throughput Metabolic Tracing Methods
The demand for analyzing large numbers of samples in systems biology and for screening applications has driven the development of miniaturized and high-throughput methods for metabolic tracing. These methods aim to reduce sample volume, increase analytical speed, and decrease the cost per sample.
Advances in mass spectrometry (MS) and liquid chromatography (LC) have been central to these developments. Techniques such as high-resolution mass spectrometry (HRMS) and ultra-high-performance liquid chromatography (UHPLC) allow for the rapid and sensitive detection of isotopically labeled metabolites from small sample volumes. nih.gov Furthermore, direct-introduction MS techniques, such as nanoelectrospray, DESI (Desorption Electrospray Ionization), and DART (Direct Analysis in Real Time), are being developed for high-throughput analysis, minimizing or eliminating the need for time-consuming chromatographic separation. researchgate.net
The development of software for automated data analysis is also a critical component of high-throughput metabolomics. Programs that can automatically identify and quantify isotopologues from complex MS data are essential for processing the large datasets generated in these experiments. nih.gov
Dissecting Stereospecific Fluxes of D- and L-Serine
D-serine has emerged as an important neuromodulator, acting as a co-agonist at NMDA receptors. The metabolism of D-serine is distinct from that of its more abundant enantiomer, L-serine. Isotopic tracing provides a powerful tool to dissect the stereospecific synthesis, degradation, and flux of these two isomers.
The primary source of D-serine in the brain is the conversion of L-serine by the enzyme serine racemase. nih.gov To study the stereospecificity of this and other enzymatic reactions, researchers have synthesized stereospecifically labeled serine isotopes. For example, the stereospecific synthesis of isotopically labeled serine at carbon 3 has been used to analyze the stereochemical course of the D-serine dehydratase reaction. nih.gov
By using enantiomer-specific analytical methods, such as chiral chromatography, in conjunction with isotopic tracing, it is possible to follow the metabolic fate of D- and L-serine independently. nih.gov For instance, a study of acute kidney injury used proteomics and metabolomics to reveal that the increased reabsorption of D-serine during injury was likely due to the upregulation of the transporter ASCT2. elifesciences.org This level of detail is crucial for understanding the distinct biological roles of serine enantiomers in health and disease.
Exploration of Regulatory Mechanisms in Serine Metabolism
The metabolism of serine is tightly regulated at multiple levels to meet the cell's needs for biosynthesis and signaling. Isotopic tracers like DL-Serine (1-¹³C) are invaluable for studying the dynamics of these regulatory mechanisms.
The expression of key enzymes in serine metabolism, such as 3-phosphoglycerate (B1209933) dehydrogenase (PHGDH) and serine hydroxymethyltransferase (SHMT), is subject to genetic and epigenetic control. nih.govfrontiersin.org For example, the transcription factor Myc has been shown to upregulate the expression of genes involved in serine and one-carbon metabolism in cancer cells. nih.govvanderbilt.edu Isotope tracing studies using ¹³C-labeled glucose and serine have been instrumental in quantifying the resulting changes in metabolic flux through these pathways. vanderbilt.edud-nb.info
Epigenetic modifications, such as histone methylation and acetylation, also play a role in regulating the expression of serine metabolic genes. nih.gov The universal methyl donor for these modifications, S-adenosylmethionine (SAM), can be derived from the one-carbon units of serine. nih.gov By tracing the ¹³C label from DL-Serine (1-¹³C) into the methyl groups of SAM and subsequently into histones, researchers can investigate the intricate feedback loops between serine metabolism and epigenetic regulation.
Post-translational modifications, such as phosphorylation, can rapidly alter the activity of metabolic enzymes. portlandpress.com For instance, the activity of PHGDH can be regulated by phosphorylation, providing a rapid mechanism to adjust serine synthesis in response to cellular signals. frontiersin.org ¹³C metabolic flux analysis (¹³C-MFA) using tracers like DL-Serine (1-¹³C) allows for the quantification of metabolic fluxes under different conditions, providing insights into how these regulatory mechanisms control the flow of metabolites through the network. nih.govnih.gov
Potential for Metabolic Engineering and Synthetic Biology Applications
The central role of serine in metabolism makes it an attractive target for metabolic engineering and synthetic biology applications, aimed at enhancing the production of valuable biomolecules.
By manipulating the expression of genes in the serine biosynthetic pathway, it is possible to redirect metabolic flux towards the production of desired compounds. mdpi.com For example, overexpression of PHGDH can increase the intracellular pool of serine, which can then be used as a precursor for the synthesis of other amino acids, nucleotides, or specialty chemicals.
¹³C-MFA is an essential tool in these efforts, allowing for the quantification of metabolic fluxes and the identification of bottlenecks in the engineered pathways. nih.govnih.gov By using DL-Serine (1-¹³C) as a tracer, researchers can track the incorporation of serine-derived carbons into the target biomolecule, providing a direct measure of the efficiency of the engineered pathway. This information is crucial for the iterative design-build-test-learn cycle of metabolic engineering, enabling the rational optimization of production strains. mdpi.com
Table 1: Key Research Findings with DL-Serine (1-¹³C) and Related Isotopic Tracers
| Research Area | Key Finding | Significance |
|---|---|---|
| Neurobiology | D-serine inhibits one-carbon metabolism in neural progenitors by competing with L-serine for mitochondrial transport. biorxiv.orgresearchgate.net | Elucidates the mechanism by which the switch from L- to D-serine promotes neuronal maturation. |
| Cancer Metabolism | Cancer cells often upregulate serine biosynthesis, which contributes to anaplerosis and redox balance. nih.govd-nb.info | Identifies the serine biosynthetic pathway as a potential therapeutic target in cancer. |
| Metabolic Regulation | Serine allosterically activates pyruvate (B1213749) kinase M2 (PKM2), linking serine metabolism to glycolysis. d-nb.info | Reveals a key regulatory node connecting amino acid metabolism with central carbon metabolism. |
| Metabolic Engineering | ¹³C-MFA can be used to quantify the redistribution of metabolic fluxes in engineered strains. nih.govmdpi.com | Provides a powerful tool for the rational design and optimization of microbial cell factories. |
Designing Synthetic Pathways Utilizing Serine as a Building Block
The unique structural attributes of serine, particularly its hydroxyl and amino functionalities, position it as a versatile chiral building block in synthetic organic chemistry. The incorporation of a 13C label at the carboxyl position, as in DL-Serine (1-13C), provides a powerful tool for tracing the metabolic fate and incorporation of this crucial amino acid into more complex molecules. Emerging research is increasingly focused on leveraging both the inherent reactivity of serine and the analytical advantages of its isotopic labeling to design novel synthetic pathways. These strategies are pivotal in drug discovery, the synthesis of natural products, and the creation of diverse heterocyclic scaffolds.
One prominent area of research involves the use of serine derivatives in solid-phase synthesis (SPS). This methodology offers significant advantages, including the rapid purification of intermediates and the potential for high-throughput parallel synthesis. souralgroup.com In a typical approach, the C-terminus of an amino acid, such as serine, is immobilized on a resin support. souralgroup.com This immobilized serine can then undergo a series of chemical transformations to construct complex molecular architectures. For instance, C-immobilized serine has been utilized in the diversity-oriented synthesis of heterocyclic compounds like oxazines and morpholines. souralgroup.com This involves sequential reactions such as the sulfonylation of the amino group followed by alkylation. souralgroup.com The resulting intermediates can be further modified with a variety of reagents to generate a library of diverse heterocyclic structures. souralgroup.com
A key advantage of using serine in these synthetic pathways is the ability to control stereochemistry. For example, the addition of triethylsilane during the cleavage of the final product from the resin support can generate a new stereocenter with a controlled configuration. souralgroup.com This level of stereochemical control is critical in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired therapeutic effects.
Furthermore, research has demonstrated the use of serine-derived sulfonamides in rearrangement reactions to produce different heterocyclic systems. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine have been shown to undergo an unexpected rearrangement to form pyrrolidin-3-ones when treated with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). souralgroup.com This highlights the potential for discovering novel chemical transformations by utilizing the unique reactivity of serine-based building blocks.
The application of isotopically labeled serine, such as DL-Serine (1-13C), in these synthetic strategies is particularly valuable. The 13C label allows for the precise tracking of the serine backbone as it is incorporated into larger molecules. This is especially useful in metabolic studies and in understanding the mechanisms of complex biochemical reactions. By using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can elucidate the exact position of the labeled carbon atom in the final product, providing unambiguous evidence of the synthetic pathway.
The development of synthetic methodologies utilizing serine as a building block is a rapidly evolving field. souralgroup.com These strategies, which often employ readily available starting materials and common coupling agents, are expanding the toolkit available to medicinal chemists and researchers in drug discovery. souralgroup.com The ability to generate diverse molecular scaffolds from a single chiral precursor like serine, combined with the analytical power of isotopic labeling, is paving the way for the efficient synthesis and evaluation of new therapeutic agents and biologically important molecules.
Interactive Data Table: Properties of DL-Serine (1-13C)
| Property | Value |
| Molecular Formula | C₂¹³CH₇NO₃ |
| Molecular Weight | 106.09 g/mol sigmaaldrich.com |
| Melting Point | 240 °C (decomposition) merckmillipore.comchemsrc.com |
| Isotopic Purity | 99 atom % ¹³C sigmaaldrich.comsigmaaldrich.com |
| Form | Solid sigmaaldrich.comsigmaaldrich.com |
| Solubility in Water | 50.2 g/L merckmillipore.com |
Q & A
Basic Research Questions
Q. How is DL-Serine (1-13C) synthesized, and what analytical methods ensure its isotopic purity?
- Methodological Answer : Synthesis typically involves enzymatic or chemical incorporation of 13C at the C1 position. Isotopic purity (≥98%) is verified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) . For structural confirmation, single-crystal X-ray diffraction is employed to resolve stereochemical details (e.g., differentiation between L- and D-serine salts) . A Certificate of Analysis (CoA) from suppliers like Cambridge Isotope Laboratories should specify purity and isotopic enrichment, validated via HPLC-MS and isotopic ratio monitoring .
Q. What are the primary applications of DL-Serine (1-13C) in metabolic studies?
- Methodological Answer : The compound is used to trace serine metabolism in isotopic flux analysis . Researchers administer DL-Serine (1-13C) to cell cultures or model organisms and track 13C incorporation into downstream metabolites (e.g., glycine, phospholipids) via 13C-NMR or LC-MS . For example, in cancer metabolism studies, it helps quantify serine hydroxymethyltransferase (SHMT) activity by measuring 13C-labeled one-carbon units . Experimental designs must account for isotopic dilution and cell permeability to avoid data misinterpretation .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic flux data derived from DL-Serine (1-13C) tracing?
- Methodological Answer : Contradictions often arise from compartmentalized metabolism (e.g., mitochondrial vs. cytosolic serine pools) or isotopic scrambling . To address this:
- Use compartment-specific inhibitors (e.g., mitochondrial SHMT inhibitors) to isolate pathways.
- Pair 13C tracing with genetic knockouts (e.g., CRISPR-Cas9) to validate enzyme contributions.
- Apply computational flux models (e.g., INCA or OpenFLUX) to reconcile experimental data with theoretical predictions .
- Replicate experiments under varying nutrient conditions (e.g., serine deprivation) to test robustness .
Q. What experimental design considerations are critical for using DL-Serine (1-13C) in hyperpolarized MRI studies?
- Methodological Answer : Hyperpolarized 13C-MRI requires:
- Dynamic acquisition protocols to capture rapid metabolic conversions (e.g., T1 relaxation time optimization).
- Quenching techniques to halt metabolism at specific timepoints for correlative LC-MS validation.
- Dose-response calibration to avoid signal saturation from excessive 13C-serine.
- Controls using unlabeled serine to distinguish endogenous vs. tracer-derived signals.
- Example: [1-13C]pyruvate studies provide a template for optimizing DL-Serine (1-13C) polarization and injection protocols .
Q. How do crystal polymorphism and hydration states of DL-Serine (1-13C) salts affect experimental reproducibility?
- Methodological Answer : Polymorphs (e.g., [DL-serH]2[ox]·2H2O vs. anhydrous forms) impact solubility and metabolic uptake rates. To ensure consistency:
- Characterize crystal forms using powder X-ray diffraction (PXRD) and thermal gravimetric analysis (TGA) .
- Document relative humidity (RH) during storage, as hydration states can interconvert under variable RH.
- Standardize slurry or dry-mixing protocols for salt preparation, as described in Braga et al. (2012) for serine-oxalate salts .
Data Analysis and Interpretation
Q. What statistical frameworks are recommended for analyzing time-resolved 13C-serine tracing data?
- Methodological Answer :
- Hierarchical clustering to group metabolites with similar labeling kinetics.
- Principal component analysis (PCA) to identify dominant metabolic pathways.
- Bayesian inference models to handle missing data points in low-abundance metabolites.
- Tools like MetaboAnalyst or Skyline can automate peak integration and isotopic enrichment calculations .
Q. How can researchers validate the specificity of DL-Serine (1-13C) uptake in complex biological systems?
- Methodological Answer :
- Use competitive uptake assays with unlabeled serine to confirm saturable transport mechanisms.
- Combine genetic silencing of serine transporters (e.g., SLC1A4) with tracer studies to quantify transporter-specific contributions.
- Spatial imaging (e.g., MALDI-TOF) to map 13C-serine distribution in tissues, avoiding bulk-averaging artifacts .
Ethical and Practical Guidelines
Q. What FINER criteria apply to designing studies with DL-Serine (1-13C)?
- Methodological Answer : The FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) ensures rigorous questions:
- Feasible : Pilot studies to confirm isotopic stability under experimental conditions (e.g., pH, temperature).
- Novel : Focus on understudied pathways (e.g., serine’s role in redox homeostasis).
- Ethical : Adhere to isotopic waste disposal protocols and animal ethics guidelines.
- Relevant : Align with NIH or WHO priorities (e.g., cancer metabolism or neurodegenerative diseases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
